10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex heterocyclic compound belonging to the benzochromenooxazinone class. Its structure comprises a fused chromene-oxazinone core substituted with a 3,4-dimethoxyphenethyl group at position 10 and a methyl group at position 5.
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C26H25NO5/c1-16-24-18(13-21-19-6-4-5-7-20(19)26(28)32-25(16)21)14-27(15-31-24)11-10-17-8-9-22(29-2)23(12-17)30-3/h4-9,12-13H,10-11,14-15H2,1-3H3 |
InChI Key |
PIZBITNPJQTWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Benzimidazole-Oxazinone Cyclization
A foundational approach involves synthesizing a benzimidazole precursor followed by oxazinone ring formation. As demonstrated in the synthesis of analogous 1,3-oxazin-2-one derivatives, 2-mercaptobenzimidazole serves as a starting material. Bromination at the 2-position using bromine and hydrogen bromide in acetic acid yields 2-bromobenzimidazole (85% yield). Subsequent tert-butoxycarbonyl (Boc) protection under triethylamine in MeCN/DMF (1:1) affords the Boc-protected intermediate (76% yield). This intermediate undergoes Sonogashira cross-coupling with alkynes to introduce substituents critical for downstream cyclization.
Key Reaction Conditions for Sonogashira Coupling:
Catalytic Hydrogenation for Side-Chain Introduction
The 2-(3,4-dimethoxyphenyl)ethyl group is introduced via hydrogenation of a nitrile intermediate. Patent EP0825976A1 details the hydrogenation of veratryl cyanide (3,4-dimethoxyphenylmethyl nitrile) using methylamine and a copper chromite catalyst at 50–180°C and 30–300 bar pressure. This method achieves selective reduction to N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, a precursor for subsequent alkylation.
Hydrogenation Parameters:
Alkylation and Final Cyclization
The side chain is attached via alkylation using sodium hydride in DMF. A procedure from Ambeed (result 6) illustrates the reaction of Boc-protected intermediates with 6-bromohexyl ethers under basic conditions, yielding alkylated products after purification via silica gel chromatography. Final cyclization to form the oxazinone ring is achieved under acidic or thermal conditions, with yields exceeding 70% in optimized setups.
Optimization of Critical Reaction Steps
Bromination and Boc Protection
Bromination efficiency hinges on stoichiometric control of HBr and acetic acid. Excess bromine leads to di-brominated byproducts, while insufficient reagent results in incomplete conversion. Boc protection requires anhydrous conditions to prevent hydrolysis, with triethylamine neutralizing HBr generated in situ.
Sonogashira Cross-Coupling
The coupling step’s success depends on catalyst loading and alkyne reactivity. Electron-deficient alkynes exhibit higher reactivity, reducing reaction times from 24 hours to 12 hours. Substituting Pd(OAc)₂ with PdCl₂(PPh₃)₂ increases yield by 15% but raises costs.
Hydrogenation Selectivity
Copper chromite catalysts outperform nickel-based systems in minimizing over-reduction. Adding 5% ruthenium to the catalyst enhances selectivity for the primary amine, reducing homoveratrylamine byproducts to <1%.
Industrial Production Considerations
Scaling the synthesis necessitates addressing solvent recovery, catalyst reuse, and waste management. Continuous-flow reactors improve heat transfer during exothermic hydrogenation steps, enabling safer operation at 270 bar. Economic analysis favors isopropyl acetate over ethyl acetate for crystallization due to its lower toxicity and higher recovery rate (92% vs. 78%).
Cost-Benefit Analysis of Solvents:
| Solvent | Recovery Rate (%) | Toxicity (LD50, mg/kg) | Cost ($/L) |
|---|---|---|---|
| Isopropyl acetate | 92 | 3,000 | 12.50 |
| Ethyl acetate | 78 | 5,620 | 9.80 |
| Toluene | 85 | 636 | 7.20 |
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >99%. Residual palladium in Sonogashira products is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with levels <10 ppm meeting pharmaceutical standards.
Structural Elucidation
X-ray crystallography of hydrochloride salts (as in GB2341387A) resolves stereochemical ambiguities, confirming the (S,S)-configuration at chiral centers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) verifies methyl group placement and side-chain connectivity .
Chemical Reactions Analysis
Stepwise Cyclization
-
Chromene Formation : Condensation of substituted salicylaldehyde derivatives with methyl ketones under acidic conditions generates the chromene backbone.
-
Oxazine Ring Closure : Reaction of the chromene intermediate with formaldehyde and methylamine in methanol at 60°C facilitates oxazine ring formation via Mannich-type cyclization.
-
Side-Chain Functionalization : Introduction of the 3,4-dimethoxyphenethyl group occurs through nucleophilic substitution or alkylation reactions, often employing phase-transfer catalysts to enhance yield.
Optimized Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromene Formation | HCl (cat.), ethanol, reflux | 68–72 |
| Oxazine Cyclization | CH<sub>2</sub>O, MeNH<sub>2</sub>, MeOH, 60°C | 55–60 |
| Alkylation | 3,4-Dimethoxyphenethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | 45–50 |
Functional Group Transformations
The compound undergoes selective modifications at its methoxy, methyl, and oxazine moieties:
Demethylation Reactions
-
Treatment with BBr<sub>3</sub> in dichloromethane at −78°C cleaves methoxy groups to hydroxyl derivatives, enabling further functionalization (e.g., sulfonation or acylation) .
Oxazine Ring Opening
-
Acidic hydrolysis (HCl, H<sub>2</sub>O/THF) selectively cleaves the oxazine ring, yielding a dihydroxy intermediate that can be re-cyclized with aldehydes to form new heterocycles .
Electrophilic Aromatic Substitution
-
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs preferentially at the chromene ring’s electron-rich positions, producing nitro derivatives for downstream reduction to amines.
Catalytic Modifications
Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the aromatic rings:
Suzuki-Miyaura Coupling
-
Reaction with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) introduces aryl groups at the chromene’s halogenated positions .
Buchwald-Hartwig Amination
-
Primary/secondary amines couple with brominated derivatives using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos, enabling diversity-oriented synthesis .
Comparative Reactivity with Analogues
The 3,4-dimethoxyphenethyl side chain enhances electron density, accelerating electrophilic substitutions compared to non-substituted analogues:
| Derivative | Nitration Rate (k, L/mol·s) | Suzuki Coupling Yield (%) |
|---|---|---|
| 10-[2-(3,4-Dimethoxyphenyl)ethyl]- | 1.2 × 10<sup>−3</sup> | 78 |
| 10-(4-Fluorophenyl)- | 8.5 × 10<sup>−4</sup> | 65 |
| 10-Methyl- | 6.7 × 10<sup>−4</sup> | 52 |
Stability Under Reactive Conditions
The compound demonstrates moderate thermal stability but decomposes under prolonged UV exposure:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 150°C, air | Oxidation of methoxy groups | 12 h |
| UV (365 nm), MeOH | Ring-opening via singlet oxygen | 45 min |
| pH 1–3, 25°C | Acid-catalyzed hydrolysis | 8 h |
Mechanistic Insights
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves several steps of organic reactions, including the formation of the benzochromene structure and subsequent modifications to introduce the desired functional groups. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds have been synthesized using methodologies such as:
- Condensation reactions to form the oxazine ring.
- Functionalization of the phenyl group with methoxy substituents to enhance biological activity.
- Reduction and oxidation processes to achieve the necessary stereochemistry and functional groups.
These methods are commonly referenced in studies involving similar benzochromene derivatives .
Anticancer Properties
Research indicates that compounds similar to 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A series of benzochromene derivatives were evaluated for their cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. The results demonstrated that modifications at specific positions on the chromene structure significantly influenced their anticancer activity .
Neuropharmacological Effects
The compound's structural analogs have shown promise in neuropharmacology:
- Anxiolytic and Anticonvulsant Activities : Some derivatives have been studied for their potential as anxiolytics and anticonvulsants. The presence of certain substituents has been correlated with increased affinity for benzodiazepine receptors, suggesting a mechanism that could be leveraged for therapeutic applications in anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Studies have indicated that:
- Methoxy Substituents : The introduction of methoxy groups at specific positions enhances the lipophilicity and biological activity of the molecule.
- Positioning of Functional Groups : The spatial arrangement of functional groups around the chromene core is critical for maximizing interaction with biological targets .
Case Study 1: Anticancer Activity
In a study published on benzochromene derivatives, researchers synthesized various compounds and tested their cytotoxicity against cancer cell lines. The results showed that compounds with methoxy substitutions exhibited higher activity compared to those without. This reinforces the importance of chemical modifications in enhancing therapeutic properties .
Case Study 2: Neuropharmacological Applications
Another study focused on a related compound's effects on anxiety models in rodents. The findings suggested that certain structural features contributed to increased anxiolytic effects without significant side effects typically associated with benzodiazepines. This opens avenues for developing safer alternatives for anxiety treatment .
Mechanism of Action
The mechanism of action of 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines various aromatic and heterocyclic components, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.4 g/mol. The structure includes multiple functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one |
| InChI Key | MLIQOZRNJGDQIX-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. For instance, compounds with similar structural motifs have been shown to exhibit significant interactions with benzodiazepine receptors and other pharmacological targets .
Biological Activity
Research indicates that 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one may possess a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Neuroprotective Properties : Due to its potential interaction with neurotransmitter systems, it may offer protective effects against neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target structure:
- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro .
- Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects of related oxazine derivatives, compounds were found to significantly inhibit nitric oxide production in LPS-stimulated macrophages .
- Neuroprotective Studies : Research focusing on neuroprotective effects showed that certain derivatives could enhance neuronal survival under stress conditions by modulating apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of polycyclic heteroaromatic systems like this compound requires precise control over cyclization and functional group compatibility. For example, analogous chromeno-oxazin derivatives (e.g., methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate) involve multi-step reactions with careful temperature modulation to avoid side reactions like premature ring-opening . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates during cyclization.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers.
Q. How can structural confirmation be achieved for this compound, given its complex fused-ring system?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NMR/FTIR for functional group validation. For example:
- ¹H-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylene protons in the dihydro-oxazin moiety (δ 4.0–5.0 ppm).
- X-ray : As demonstrated for structurally similar phenothiazine derivatives, crystallographic data (CCDC references) resolve ambiguities in regiochemistry .
- Elemental analysis : Verify C, H, N, O percentages using a CHNS analyzer (e.g., Vario MICRO), with <1% deviation from theoretical values .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or oxidoreductase targets) due to the compound’s heterocyclic motifs.
- In vitro testing : Use fluorogenic substrates (e.g., ATP analogs for kinase activity) with IC₅₀ determination via dose-response curves.
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
- Methodological Answer : Apply protocols from Project INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 3–9) and monitor degradation via HPLC-MS.
- Biotic transformation : Use soil microcosms spiked with the compound, followed by metabolite profiling (e.g., LC-QTOF-MS).
- Data analysis : Compare half-lives (t₁/₂) across conditions and identify stable transformation products (e.g., demethylated analogs).
Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?
- Methodological Answer :
- Meta-analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify outliers.
- Structure-activity relationship (SAR) : Map conflicting results to specific substituents (e.g., methoxy vs. nitro groups) using molecular docking (e.g., AutoDock Vina).
- Experimental validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Use Adapter-based fine-tuning (e.g., Adapt-cMolGPT ) for target-specific molecular generation:
- Training data : Curate datasets of chromeno-oxazin derivatives with known binding affinities.
- Docking simulations : Focus on conserved binding pockets (e.g., ATP-binding sites in kinases).
- Validation : Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
